Vitamina D4

Descripción general

Descripción

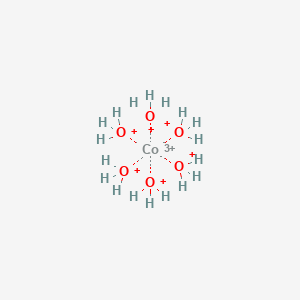

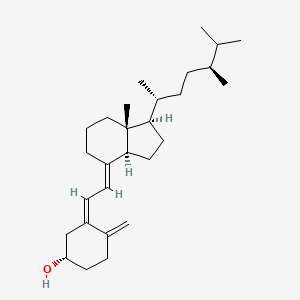

La vitamina D4, también conocida como 22-dihidroergocalciferol, es un miembro menos conocido de la familia de la vitamina D. Es un secoesteroide liposoluble que juega un papel crucial en la homeostasis del calcio y el metabolismo óseo. A diferencia de sus contrapartes más famosas, la vitamina D2 (ergocalciferol) y la vitamina D3 (colecalciferol), la this compound se encuentra en ciertos hongos y se produce a partir de ergosta-5,7-dienol (22,23-dihidroergosterol) en lugar de ergosterol .

Aplicaciones Científicas De Investigación

La vitamina D4 tiene varias aplicaciones de investigación científica en diversos campos:

Química:

- Se utiliza como un compuesto modelo para estudiar las reacciones fotoquímicas de los esteroles.

- Investigado por su posible uso en la síntesis de nuevos compuestos secoesteroideos.

Biología:

- Estudiado por su papel en la homeostasis del calcio y el metabolismo óseo.

- Explorado por sus efectos sobre la proliferación celular, la diferenciación y la apoptosis.

Medicina:

- Posibles aplicaciones terapéuticas en el tratamiento de la deficiencia de vitamina D y trastornos relacionados.

- Investigado por su papel en la modulación inmunitaria y los efectos antiinflamatorios.

Industria:

- Utilizado en la fortificación de alimentos y suplementos dietéticos para mejorar el valor nutricional.

- Explorado por su posible uso en formulaciones cosméticas para la salud de la piel .

Mecanismo De Acción

La vitamina D4 ejerce sus efectos a través del receptor de vitamina D (VDR), un receptor nuclear que regula la expresión génica. Al ingresar a la célula, la this compound se hidroxila a su forma activa, 1,25-dihidroxithis compound. Esta forma activa se une al VDR, formando un complejo que interactúa con secuencias específicas de ADN para regular la transcripción de genes diana. Estos genes participan en la homeostasis del calcio y el fosfato, la remodelación ósea y la función inmunitaria .

Compuestos similares:

Vitamina D2 (ergocalciferol): Encontrado en plantas y hongos, producido a partir de ergosterol.

Vitamina D3 (colecalciferol): Encontrado en fuentes animales, producido a partir de 7-dehidrocolesterol.

Vitamina D5 (sitocalciferol): Sintetizado a partir de 7-dehidrositosterol, encontrado en algunas plantas.

Comparación:

Fuente: La this compound es única por derivarse del ergosta-5,7-dienol, mientras que la vitamina D2 y la vitamina D3 se derivan del ergosterol y el 7-dehidrocolesterol, respectivamente.

Actividad biológica: La this compound tiene actividades biológicas similares a la vitamina D2 y la vitamina D3, incluida la regulación de la homeostasis del calcio y el fosfato. Sin embargo, sus vías metabólicas y sus efectos específicos pueden diferir ligeramente debido a su estructura única.

Uso industrial:

En conclusión, la this compound es un compuesto fascinante con propiedades únicas y posibles aplicaciones en diversos campos. Su síntesis, reacciones químicas y actividades biológicas la convierten en un tema valioso de investigación científica y uso industrial.

Análisis Bioquímico

Biochemical Properties

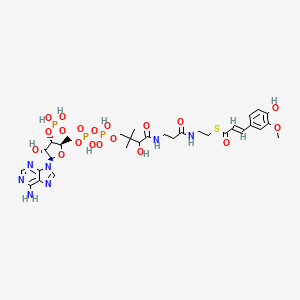

Vitamin D4 is involved in several biochemical reactions, primarily related to calcium and phosphate homeostasis. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes that vitamin D4 interacts with is 25-hydroxylase, which converts it into 25-hydroxyvitamin D4 in the liver. This metabolite is then further hydroxylated by 1-alpha-hydroxylase in the kidneys to form the active form, 1,25-dihydroxyvitamin D4. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate absorption in the intestines .

Cellular Effects

Vitamin D4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the absorption of calcium and phosphate in the intestines, which is crucial for bone health. Additionally, vitamin D4 modulates the immune system by regulating the activity of immune cells such as T cells and macrophages. It also affects the expression of genes involved in cell proliferation, differentiation, and apoptosis, thereby playing a role in cancer prevention and treatment .

Molecular Mechanism

The molecular mechanism of vitamin D4 involves its conversion to the active form, 1,25-dihydroxyvitamin D4, which then binds to the vitamin D receptor (VDR) This binding induces a conformational change in the VDR, allowing it to interact with the retinoid X receptor (RXR)This binding regulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vitamin D4 can vary over time. Studies have shown that vitamin D4 is relatively stable under physiological conditions, but it can degrade when exposed to light and heat. Long-term studies in vitro and in vivo have demonstrated that vitamin D4 maintains its biological activity over extended periods, although its potency may decrease with prolonged storage. Additionally, the long-term effects of vitamin D4 on cellular function include sustained regulation of calcium and phosphate levels, as well as modulation of immune responses .

Dosage Effects in Animal Models

The effects of vitamin D4 vary with different dosages in animal models. Low doses of vitamin D4 have been shown to improve bone mineral density and enhance immune function. High doses can lead to hypercalcemia, characterized by elevated calcium levels in the blood, which can cause adverse effects such as kidney stones and cardiovascular issues. Studies have also indicated that there is a threshold effect, where the benefits of vitamin D4 plateau beyond a certain dosage, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

Vitamin D4 undergoes a series of metabolic transformations to exert its biological effects. It is first hydroxylated in the liver by 25-hydroxylase to form 25-hydroxyvitamin D4. This metabolite is then transported to the kidneys, where it is further hydroxylated by 1-alpha-hydroxylase to form the active form, 1,25-dihydroxyvitamin D4. This active form binds to the vitamin D receptor (VDR) and regulates the expression of genes involved in calcium and phosphate homeostasis. Additionally, vitamin D4 interacts with various cofactors and enzymes involved in its metabolism, including cytochrome P450 enzymes .

Transport and Distribution

Vitamin D4 is transported in the bloodstream bound to the vitamin D binding protein (DBP). This complex facilitates the transport of vitamin D4 to various tissues, where it can exert its biological effects. The distribution of vitamin D4 within cells and tissues is influenced by its binding to DBP, as well as its interaction with specific transporters and binding proteins. Once inside the cells, vitamin D4 can be stored in lipid droplets or transported to the nucleus, where it binds to the vitamin D receptor (VDR) to regulate gene expression .

Subcellular Localization

Vitamin D4 is primarily localized in the nucleus, where it binds to the vitamin D receptor (VDR) to regulate gene expression. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria. The subcellular localization of vitamin D4 is influenced by various factors, including its binding to transport proteins and post-translational modifications. These modifications can direct vitamin D4 to specific compartments or organelles, where it can exert its biological effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la vitamina D4 implica la conversión fotoquímica del ergosta-5,7-dienol bajo luz ultravioleta (UV). Este proceso es similar a la síntesis de otros compuestos de vitamina D, donde la radiación UV induce la apertura del anillo B en la estructura del esterol, lo que lleva a la formación de la estructura secoesteroidea característica de los compuestos de vitamina D .

Métodos de producción industrial: La producción industrial de this compound no está tan extendida como la de la vitamina D2 y la vitamina D3. El proceso implica el cultivo de hongos ricos en ergosta-5,7-dienol y la exposición a la luz UV para inducir la conversión a this compound. Los hongos luego se cosechan y la this compound se extrae y purifica para su uso en suplementos y alimentos fortificados .

Análisis De Reacciones Químicas

Tipos de reacciones: La vitamina D4 experimenta varios tipos de reacciones químicas, incluida la hidroxilación, la oxidación y la isomerización. Estas reacciones son cruciales para su activación y metabolismo en el cuerpo.

Reactivos y condiciones comunes:

Hidroxilación: Esta reacción ocurre en el hígado y los riñones, donde la this compound se hidroxila para formar sus metabolitos activos. Los reactivos comunes incluyen las enzimas del citocromo P450.

Oxidación: La this compound puede oxidarse para formar varios metabolitos, que son esenciales para su actividad biológica. Esta reacción típicamente requiere oxígeno molecular y enzimas oxidasas específicas.

Isomerización: La luz UV induce la isomerización del ergosta-5,7-dienol a this compound, un paso crucial en su síntesis.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen 25-hidroxithis compound y 1,25-dihidroxithis compound, que son las formas biológicamente activas de la this compound .

Comparación Con Compuestos Similares

Vitamin D2 (ergocalciferol): Found in plants and fungi, produced from ergosterol.

Vitamin D3 (cholecalciferol): Found in animal sources, produced from 7-dehydrocholesterol.

Vitamin D5 (sitocalciferol): Synthesized from 7-dehydrositosterol, found in some plants.

Comparison:

Source: Vitamin D4 is unique in being derived from ergosta-5,7-dienol, whereas vitamin D2 and vitamin D3 are derived from ergosterol and 7-dehydrocholesterol, respectively.

Biological Activity: Vitamin D4 has similar biological activities to vitamin D2 and vitamin D3, including regulation of calcium and phosphate homeostasis. its metabolic pathways and specific effects may differ slightly due to its unique structure.

Industrial Use:

Propiedades

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPPFEXMRDPFBK-JPWDPSJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026994 | |

| Record name | Vitamin D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-28-4 | |

| Record name | Vitamin D4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin D4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-secoergosta-5(Z),7(E),10(19)-trien-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN D4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN41X73N6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)

![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)

![(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-[(2S)-2-hydroxy-2-methylheptyl]sulfanyl-5-oxocyclopentyl]heptanoate](/img/structure/B1234664.png)

![1-Phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol;hydrochloride](/img/structure/B1234665.png)